molecular formula C14H20ClNO3 B193293 Hydroxy chlorambucil CAS No. 27171-89-7

Hydroxy chlorambucil

Cat. No. B193293
CAS RN: 27171-89-7
M. Wt: 285.76 g/mol
InChI Key: SFCORMODVLBZLW-UHFFFAOYSA-N
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Description

Chlorambucil is a chemotherapy agent used in the management of chronic lymphocytic leukemia and malignant lymphomas . It is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases . Although it is less toxic than most other nitrogen mustards, it has been listed as a known carcinogen .


Synthesis Analysis

While specific synthesis details for Hydroxy Chlorambucil were not found, a study describes the chemical synthesis of a new DO3A conjugate of chlorambucil as a magnetic resonance imaging (MRI) theranostic agent .


Molecular Structure Analysis

Chlorambucil is bound at the H-site attached to the thiol group of GSH, is partially ordered and exposed to the solvent, making specific interactions with the enzyme . The molecular formula of Hydroxy Chlorambucil is C14H20ClNO3 .


Chemical Reactions Analysis

While specific chemical reactions involving Hydroxy Chlorambucil were not found, a study discusses the reactions of hydroxyl radicals with benzoic acid and benzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chlorambucil include a molecular weight of 304.21 g/mol, melting point of 64°C to 66°C, water solubility of 12.4 g/L at 25°C, and vapor pressure of 5.7 × 10–8 mm Hg at 25°C .

Scientific Research Applications

Subheading Hydroxychloroquine Use and Ethical Considerations During the COVID-19 Pandemic

Hydroxychloroquine (HCQ), along with Chloroquine (CQ), garnered significant attention during the COVID-19 pandemic. The off-label use of these drugs necessitated a thorough ethical review to ensure people's health and safety. This review encompassed adherence to ethical standards, efficiency in review processes, safeguarding participant rights, and maintaining independent ethics committee reviews. The core principle was to maximize benefits while standardizing application and review processes to mitigate unnecessary risks (Li et al., 2022).

Bendamustine: A Relative of Chlorambucil

Subheading Insights into Bendamustine's Mechanisms and Potential for Combination Therapies

Bendamustine, bearing a chemical relation to Chlorambucil, exhibits a complex mechanism involving alkylating and antimetabolic properties. Initially designed for low-toxicity antineoplastic effects, it predominantly acts as an alkylating agent at higher concentrations. Insights into its multi-faceted action and cell cycle effects pave the way for combination therapy strategies, potentially enhancing therapeutic outcomes (Gandhi, 2002).

Metabolism and Interaction Studies

Subheading Exploring Chlorambucil's Metabolism and DNA Interaction

Chlorambucil's clinical efficacy against cancer faces challenges due to drug-resistant tumor cells. A study investigating its metabolism by rat liver microsomal glutathione S-transferase sheds light on its potential role in acquired drug resistance. The research elucidates the interactions between Chlorambucil and DNA, revealing insights into binding modes and thermodynamic parameters. This knowledge is crucial in understanding drug resistance mechanisms and improving treatment strategies (Zhang, Ye, & Lou, 2004).

Subheading Innovative Drug Delivery and Hydrolytic Stability

Recent advancements in drug delivery systems have shown promising results in enhancing the hydrolytic stability and release properties of Chlorambucil. Mesoporous polymeric microspheres have demonstrated their ability to stabilize Chlorambucil against hydrolysis, offering a sustained release mechanism that may revolutionize oral administration, especially in metronomic chemotherapy (Wang, Cao, & Yan, 2018).

Mechanism of Action

Target of Action

Hydroxy chlorambucil, like its parent compound chlorambucil, primarily targets the DNA within cells . It is an alkylating agent, which means it can add alkyl groups to many electronegative groups under conditions present in cells .

Mode of Action

Hydroxy chlorambucil interferes with DNA replication and RNA transcription by alkylation and cross-linking the strands of DNA . This cross-linking of guanine bases in DNA double-helix strands directly attacks DNA, making the strands unable to uncoil and separate . As this uncoiling and separation is necessary for DNA replication, the cells can no longer divide .

Biochemical Pathways

The primary biochemical pathway affected by hydroxy chlorambucil is DNA replication. By cross-linking DNA strands, it disrupts the normal replication process . This disruption can lead to cell cycle arrest and cellular apoptosis via the accumulation of cytosolic p53 and subsequent activation of Bcl-2-associated X protein, an apoptosis promoter .

Pharmacokinetics

The pharmacokinetics of hydroxy chlorambucil are likely similar to those of chlorambucil. Chlorambucil has a distribution half-life of 0.49 hours and a terminal elimination half-life of 2.45 hours . The bioavailability of chlorambucil decreases when treatment cycles are repeated .

Result of Action

The result of hydroxy chlorambucil’s action at the molecular and cellular level is the inhibition of cell division, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of hydroxy chlorambucil can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and elimination . Additionally, factors such as the patient’s overall health, liver function, and kidney function can also impact the drug’s effectiveness and side effects .

Safety and Hazards

Chlorambucil is classified as having acute toxicity (oral), skin irritation, eye irritation, carcinogenicity, and specific target organ toxicity - single exposure (respiratory system) . It is toxic if swallowed, may cause cancer, and may cause respiratory irritation .

Future Directions

Chlorambucil is associated with challenges such as bioavailability and severe side effects on normal tissues. The incorporation of Chlorambucil-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, has been suggested as a future direction . Furthermore, this review gives an update (2010 to date) on the developments of chlorambucil hybrid compounds with anticancer activity, and the structure-activity relationship (SAR), and also highlights future strategies for developing novel anticancer agents .

properties

IUPAC Name

4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCORMODVLBZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181641
Record name Hydroxy chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy chlorambucil

CAS RN

27171-89-7
Record name Hydroxy chlorambucil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027171897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC119101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxy chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY CHLORAMBUCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KV9SFF2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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